(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol
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Overview
Description
(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a trifluoromethyl group, an amino group, and a phenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone precursor using chiral catalysts. Another method includes the use of asymmetric synthesis techniques to introduce the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-alkylglutamates
- (2S,3R)-3-hydroxy-4-phenylbutanoic acid
Uniqueness
What sets (2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol apart from similar compounds is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2/t7-,8+/m1/s1 |
InChI Key |
GFSZBXASMXIZSV-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(F)(F)F)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)O)N |
Origin of Product |
United States |
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